2-(3,5-Dicarboxyphenyl)nicotinic acid, 95%

Übersicht

Beschreibung

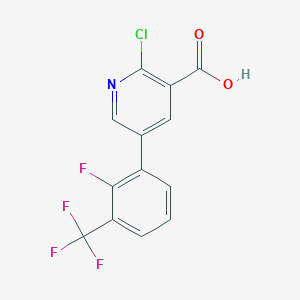

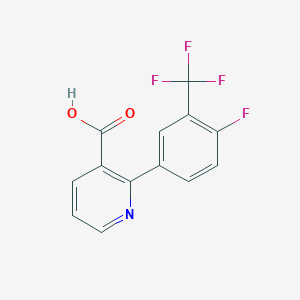

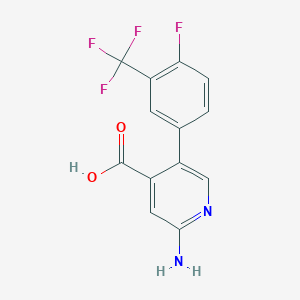

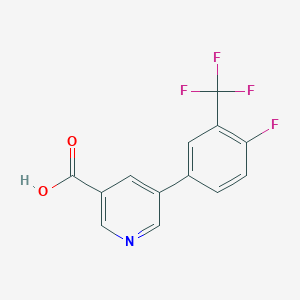

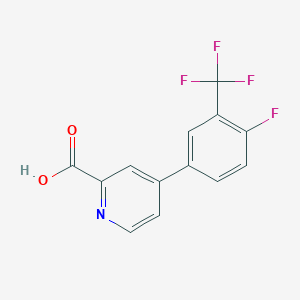

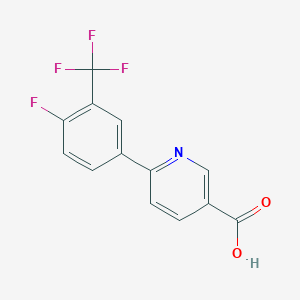

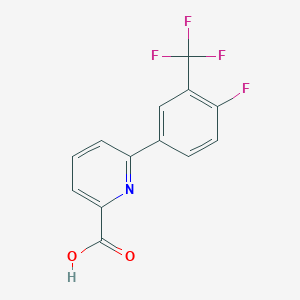

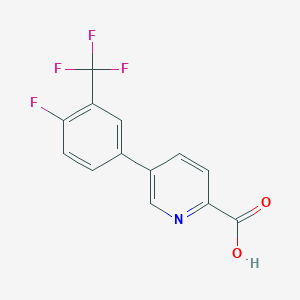

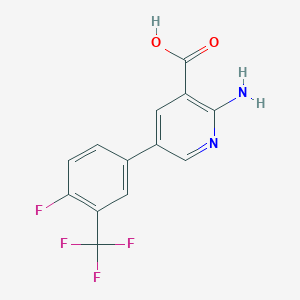

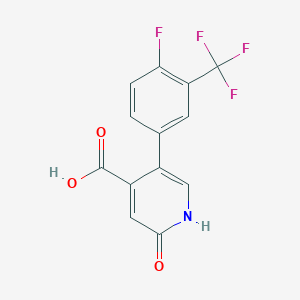

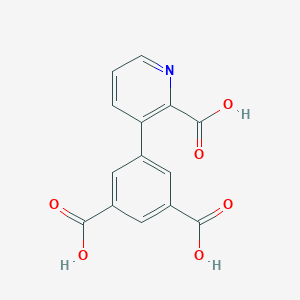

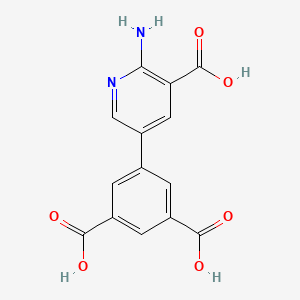

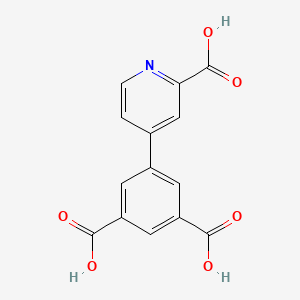

2-(3,5-Dicarboxyphenyl)nicotinic acid, also known as H3cpnc or 5-(3-carboxypyridin-2-yl)benzene-1,3-dicarboxylic acid, is an organic compound with the formula C14H9NO6 . It is used as a monomer linker for MOF synthesis .

Molecular Structure Analysis

The compound has been used in the synthesis of various metal-organic frameworks (MOFs). For example, it has been used to form a 1D chain in the synthesis of a MOF, Eu2(HBDPP)2(H2O)2(DMF)22, where H4BDPP = 3,5-bis(3,5-dicarboxylphenyl)pyridine . In another study, it was used to form 2D layered structures in the synthesis of four low dimensional MOFs .Chemical Reactions Analysis

The compound has been used in the synthesis of MOFs, which have shown interesting properties such as proton conductivity . The studies of proton conductivity showed that the MOFs can enhance the proton conductivities of composite membranes .Physical And Chemical Properties Analysis

The compound is soluble in DMF, DMSO, etc., and should be stored at room temperature . More detailed physical and chemical properties are not available.Wissenschaftliche Forschungsanwendungen

2-(3,5-Dicarboxyphenyl)nicotinic acid, 95% has been studied for its potential applications in scientific research. It has been shown to have potential applications in the fields of biochemistry, pharmacology, and toxicology. 2-(3,5-Dicarboxyphenyl)nicotinic acid, 95% has been used to study the effects of nicotinic acid on the human body, as well as its ability to modulate the activity of various enzymes and receptors. Additionally, 2-(3,5-Dicarboxyphenyl)nicotinic acid, 95% has been used to study the effects of various drugs on the human body and to develop new drugs.

Wirkmechanismus

Target of Action

2-(3,5-Dicarboxyphenyl)nicotinic acid, also known as niacin, primarily targets the G protein-coupled receptor 109A . This receptor is found on adipocytes and immune cells . The interaction with this receptor regulates the formation and release of adipokines .

Mode of Action

Niacin interacts with its target receptor, leading to a series of biochemical reactions. It directly and noncompetitively inhibits hepatocyte diacylglycerol acyltransferase–2, a key enzyme for triglyceride synthesis . This inhibition results in accelerated intracellular hepatic apo B degradation and decreased secretion of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) particles .

Biochemical Pathways

The interaction of niacin with its target affects several biochemical pathways. This decreased HDL–apo A-I catabolism by niacin explains the increases in HDL half-life and concentrations of lipoprotein A-I HDL subfractions, which augment reverse cholesterol transport .

Pharmacokinetics

The metabolism of niacin is complex, with several metabolites identified in human urine, including niacinamide, niacinamide N-oxide, nicotinuric acid, N1-methyl-2-pyridone-5-carboxamide, N1-methyl-4-pyridone-5-carboxamide, and trigonelline . The pharmacokinetics of niacin in patients with renal impairment suggest that no dose adjustment is necessary .

Result of Action

The result of niacin’s action is a decrease in total cholesterol, triglyceride, VLDL, LDL, and lipoprotein(a) levels, and an increase in HDL levels . This lipid-regulating effect of niacin is beneficial in the treatment of hyperlipidemia and cardiovascular disease .

Action Environment

Environmental factors can influence the action of niacin. For instance, the presence of water molecules can enhance the proton conductivities of composite membranes . The amount of water molecules can affect the formation of continuous hydrogen bonds, enhance water absorption ability, and improve the proton conductivity of the compound .

Vorteile Und Einschränkungen Für Laborexperimente

2-(3,5-Dicarboxyphenyl)nicotinic acid, 95% has several advantages for laboratory experiments. It is relatively easy to synthesize, is cost-effective, and has a wide range of potential applications. Additionally, 2-(3,5-Dicarboxyphenyl)nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects, making it an attractive option for laboratory experiments. However, there are some limitations to using 2-(3,5-Dicarboxyphenyl)nicotinic acid, 95% for laboratory experiments. It is difficult to control the dosage of 2-(3,5-Dicarboxyphenyl)nicotinic acid, 95%, and it can be toxic if taken in large doses. Additionally, 2-(3,5-Dicarboxyphenyl)nicotinic acid, 95% can interact with other drugs, so it is important to be aware of potential interactions.

Zukünftige Richtungen

There are several potential future directions for 2-(3,5-Dicarboxyphenyl)nicotinic acid, 95% research. One potential direction is to further explore its potential applications in the fields of biochemistry, pharmacology, and toxicology. Additionally, further research could be conducted to better understand the biochemical and physiological effects of 2-(3,5-Dicarboxyphenyl)nicotinic acid, 95%, as well as its potential interactions with other drugs. Additionally, further research could be conducted to determine the optimal dosage of 2-(3,5-Dicarboxyphenyl)nicotinic acid, 95% for laboratory experiments. Finally, further research could be conducted to explore potential therapeutic uses of 2-(3,5-Dicarboxyphenyl)nicotinic acid, 95%.

Synthesemethoden

2-(3,5-Dicarboxyphenyl)nicotinic acid, 95% can be synthesized from nicotinic acid by a two-step process. First, nicotinic acid is reacted with 3,5-dicarboxylic acid in the presence of a catalyst to form 3,5-dicarboxy-2-phenylnicotinic acid. This product is then reacted with a reducing agent such as sodium borohydride to form 2-(3,5-Dicarboxyphenyl)nicotinic acid, 95%. This synthesis method is relatively simple and cost-effective, making it an attractive option for laboratory experiments.

Safety and Hazards

Eigenschaften

IUPAC Name |

5-(3-carboxypyridin-2-yl)benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO6/c16-12(17)8-4-7(5-9(6-8)13(18)19)11-10(14(20)21)2-1-3-15-11/h1-6H,(H,16,17)(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQRDRSNPWQWBOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00688281 | |

| Record name | 5-(3-Carboxypyridin-2-yl)benzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00688281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261937-68-1 | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-(3-carboxy-2-pyridinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261937-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Carboxypyridin-2-yl)benzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00688281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.